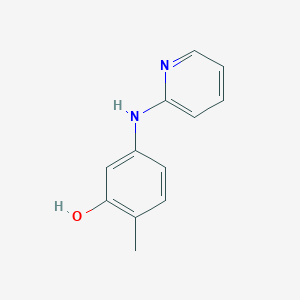

2-Methyl-5-(pyridin-2-ylamino)phenol

Description

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-methyl-5-(pyridin-2-ylamino)phenol |

InChI |

InChI=1S/C12H12N2O/c1-9-5-6-10(8-11(9)15)14-12-4-2-3-7-13-12/h2-8,15H,1H3,(H,13,14) |

InChI Key |

MJYSYVMJDSNKEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC=CC=N2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest structural analogs include phenolic derivatives with substituents at the 2- and 5-positions. Key differences lie in the nature of these substituents:

- Thymol (2-isopropyl-5-methylphenol): A monoterpenoid phenol with a methyl and isopropyl group. The isopropyl group confers significant lipophilicity .

- Carvacrol (5-isopropyl-2-methylphenol): A positional isomer of thymol, sharing similar properties but differing in substituent arrangement .

- 4-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol: Contains a dimethylamino ethoxy group, enhancing solubility in polar solvents compared to thymol .

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents (Position) | logP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|---|

| 2-Methyl-5-(pyridin-2-ylamino)phenol | 2-Me, 5-(pyridin-2-ylamino) | ~1.8–2.5* | Moderate | Phenol, pyridine, amine |

| Thymol | 2-Me, 5-isopropyl | 3.3 | Low | Phenol, isopropyl |

| Carvacrol | 5-Me, 2-isopropyl | 3.0 | Low | Phenol, isopropyl |

| 4-(2-(Dimethylamino)ethoxy)-5-isopropyl-2-methylphenol | 2-Me, 5-isopropyl, 4-(dimethylaminoethoxy) | 2.1 | High | Phenol, ether, tertiary amine |

*Estimated based on substituent contributions.

Spectroscopic and Computational Insights

- Thymol/Carvacrol : Characteristic IR peaks at 3200–3600 cm⁻¹ (O-H stretch) and NMR shifts for isopropyl (δ 1.2–1.4 ppm) and aromatic protons .

- This compound: Predicted distinct NMR signals for pyridine protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). DFT studies on similar compounds (e.g., 2-methyl-5-isopropylphenol) highlight the utility of computational methods for predicting electronic properties and reactivity .

Preparation Methods

Reaction Mechanism and Regioselectivity

The reaction proceeds via in situ imine formation between 2-aminopyridine and aldehydes, followed by nucleophilic attack by the phenol at the ortho position relative to the hydroxyl group. Hydrogen bonding between the phenol’s hydroxyl proton and the imine nitrogen activates the system, directing regioselectivity. For example, using o-cresol (2-methylphenol) as the phenolic component ensures the methyl group occupies the ortho position, while the pyridylamino group attaches para to the hydroxyl.

The mechanism’s critical step involves a "double activation" pathway:

General Synthesis Protocol

A representative procedure involves:

Table 1: Yields of this compound Derivatives

| Aldehyde Component | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 120 | 85 |

| p-Nitrobenzaldehyde | 30 | 92 |

| o-Chlorobenzaldehyde | 45 | 78 |

Electron-withdrawing substituents on the aldehyde (e.g., nitro groups) accelerate the reaction and improve yields due to enhanced imine electrophilicity.

Structural and Spectroscopic Characterization

Synthesized compounds are characterized via:

-

¹H NMR : Aromatic protons adjacent to the pyridylamino group resonate at δ 6.8–7.2 ppm, while the methyl group appears as a singlet near δ 2.3 ppm.

-

IR Spectroscopy : Stretching vibrations for O–H (3250 cm⁻¹) and N–H (3350 cm⁻¹) confirm hydrogen bonding, as observed in the crystal structure of related compounds.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Methods

| Method | Yield Range | Reaction Time | Scalability |

|---|---|---|---|

| Solvent-Free Three-Component | 40–97% | 30–120 min | High |

| Pd-Catalyzed Coupling | 60–85%* | 12–24 h | Moderate |

*Theoretical yield based on analogous reactions.

The three-component method offers superior scalability and shorter reaction times, whereas cross-coupling provides precise regiocontrol for complex substrates.

Applications and Derivatives

This compound serves as a precursor for:

Q & A

Basic: What are the recommended synthesis and purification methods for 2-Methyl-5-(pyridin-2-ylamino)phenol?

Answer:

The synthesis typically involves multi-step reactions, starting with selective functionalization of the phenol ring. For example:

- Step 1 : Introduce the pyridinylamino group via nucleophilic aromatic substitution or Buchwald-Hartwig amination under inert conditions.

- Step 2 : Methylation at the 2-position using methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the molecular structure of this compound characterized?

Answer:

Key techniques include:

- X-ray crystallography : Resolve bond lengths, angles, and hydrogen-bonding networks using software like SHELX or WinGX .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinylamino proton signals at δ 8.2–8.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 215.1052 for C₁₂H₁₃N₂O) .

Basic: What are the critical physical and chemical properties for handling this compound?

Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

- Stability : Sensitive to oxidation; store under argon at −20°C.

- pKa : Estimated at ~9.5 (phenolic OH) via computational methods (e.g., DFT) .

Advanced: What reaction mechanisms are relevant for modifying this compound?

Answer:

- Oxidation : The phenol group can be oxidized to a quinone using Ag₂O or DDQ, altering redox properties .

- Electrophilic substitution : Bromination at the para position (relative to the methyl group) occurs under mild conditions (e.g., Br₂ in acetic acid) .

- Coordination chemistry : The pyridinylamino group acts as a bidentate ligand for transition metals (e.g., Cu²⁺), useful in catalysis .

Advanced: How do DFT calculations enhance understanding of its electronic properties?

Answer:

Density Functional Theory (DFT) reveals:

- HOMO-LUMO gaps : Predicts reactivity (e.g., ∆E = 4.2 eV for the parent compound).

- Charge distribution : The pyridinylamino group exhibits electron-withdrawing effects, polarizing the phenol ring .

- Nonlinear optical (NLO) properties : Calculated hyperpolarizability (β) suggests potential in photonics .

Advanced: How is its biological activity assessed in antimicrobial studies?

Answer:

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic studies : Fluorescence quenching of DNA-binding dyes (e.g., ethidium bromide) evaluates intercalation potential .

- Antioxidant assays : DPPH radical scavenging quantifies activity (IC₅₀ = 12–15 µM reported for analogs) .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Discrepancies often arise from:

- Structural analogs : Substituting pyridine with thiophene (e.g., 2-Methyl-5-(thiophen-3-yl)phenol) alters logP and bioavailability .

- Assay conditions : Variances in pH, solvent (DMSO vs. saline), or bacterial strain selection.

- Purity thresholds : Impurities >2% can skew MIC results; validate via HPLC .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

- Twinned crystals : Use SHELXL for refinement against high-resolution data (<1.0 Å) .

- Disorder in the pyridinylamino group : Apply restraints (DFIX, SIMU) in WinGX .

- Hydrogen bonding : Locate labile protons using neutron diffraction or low-temperature (<100 K) X-ray data .

Advanced: How does solvent polarity affect its stability in solution?

Answer:

- Hydrolysis : In aqueous acidic conditions (pH <3), the pyridinylamino bond cleaves. Monitor via UV-Vis (λ = 270 nm decay) .

- Oxidative degradation : Use radical scavengers (e.g., BHT) in DMSO solutions to extend shelf life .

Advanced: What strategies optimize pharmacophore modeling for drug design?

Answer:

- 3D-QSAR : Align analogs (e.g., 2-Methyl-5-(piperidinyl)phenol) in MOE or Schrödinger Suite to identify critical substituents .

- Docking studies : Target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; validate with MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.